S-(Allylthio)-L-cysteine

Description

S-(Allylthio)-L-cysteine has been reported in Allium sativum with data available.

Properties

IUPAC Name |

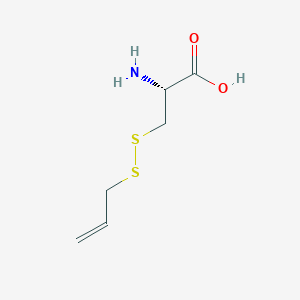

2-amino-3-(prop-2-enyldisulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQZZUUUOXNSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | S-(Allylthio)-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2281-22-3 |

Source

|

| Record name | S-(Allylthio)-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C |

Source

|

| Record name | S-(Allylthio)-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: S-(Allylthio)-L-cysteine (SAMC) Synthesis & Characterization

This technical guide details the synthesis, characterization, and stability profile of S-(Allylthio)-L-cysteine , scientifically known as S-Allylmercaptocysteine (SAMC) .

Distinct from its thioether analog S-Allylcysteine (SAC), SAMC contains a reactive disulfide bond essential for its tubulin-binding and ROS-modulating properties. This guide prioritizes the high-yield biomimetic synthesis route while providing rigorous characterization standards for drug development applications.

Executive Summary & Chemical Identity

S-(Allylthio)-L-cysteine (SAMC) is a water-soluble organosulfur compound originally identified in aged garlic extract.[1] Unlike the unstable thiosulfinate allicin, SAMC possesses a stable asymmetric disulfide structure that allows for high oral bioavailability while retaining potent antiproliferative activity.

| Property | Specification |

| IUPAC Name | (2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid |

| Common Name | S-Allylmercaptocysteine (SAMC) |

| CAS Number | 133345-83-2 |

| Molecular Formula | C₆H₁₁NO₂S₂ |

| Molecular Weight | 193.29 g/mol |

| Structure | Allyl–S–S–Cysteine |

| Solubility | Water (High), PBS (High), Methanol (Moderate) |

| Key Stability | Stable in plasma; metabolizes to Allyl Mercaptan |

Synthesis Protocols

Two primary routes are established: the Biomimetic Route (preferred for yield and green chemistry) and the Chemical Activation Route (preferred for derivative synthesis).

Protocol A: Biomimetic Synthesis (High Yield)

This method mimics the natural thiosulfinate-thiol exchange reaction, offering reported yields up to 93% under mild conditions.

Reagents:

-

Precursor A: Allicin (Diallyl thiosulfinate) - Freshly synthesized or high-purity commercial grade.

-

Precursor B: L-Cysteine (Free base or HCl salt).

-

Solvent: Deionized Water or Phosphate Buffer (pH 6.0).

Step-by-Step Workflow:

-

Preparation of Allicin: If not purchased, synthesize allicin by oxidizing diallyl disulfide (DADS) with peracetic acid or reacting Alliin with Alliinase. Ensure purity >90%.

-

Reaction Setup: Dissolve L-Cysteine (1.0 eq) in water/buffer.

-

Addition: Dropwise add Allicin (1.0–1.2 eq) to the cysteine solution at Room Temperature (25°C).

-

Incubation: Stir the mixture for 30–60 minutes. The reaction is rapid and spontaneous.

-

Purification:

-

Wash the aqueous phase with ethyl acetate to remove unreacted allicin and non-polar byproducts (diallyl polysulfides).

-

Lyophilize the aqueous phase to obtain crude SAMC.

-

Recrystallization: Purify using Water/Ethanol (1:1 v/v) to yield white crystalline powder.

-

Protocol B: Chemical Activation (Methoxycarbonylsulfenyl Chloride Method)

Used when precise control over asymmetric disulfide formation is required to avoid homodimer (cystine) formation.

-

Activation: React L-Cysteine with Methoxycarbonylsulfenyl chloride (ScmCl) in acidic methanol to form the intermediate S-methoxycarbonylsulfenyl-L-cysteine.

-

Disulfide Exchange: Add Allyl Mercaptan (Allyl thiol) to the intermediate. The allyl thiol attacks the activated sulfur, releasing COS and methanol, forming SAMC.

-

Yield: Typically 60–80%.[5]

Visualization of Synthesis & Mechanism

The following diagram illustrates the biomimetic synthesis pathway and the downstream biological mechanism of action (MOA).

Caption: Figure 1.[6] Biomimetic synthesis of SAMC via Allicin-Cysteine exchange and subsequent dual-pathway induction of apoptosis.

Characterization & Quality Control

Validation of SAMC requires confirming the asymmetric disulfide bond and absence of the symmetric homodimer (L-Cystine).

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of SAMC is the presence of both the allyl group signals and the cysteine backbone signals, with specific shifts indicating the disulfide linkage.

| Nucleus | Moiety | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | Allyl | 5.75 – 5.95 | Multiplet (1H) | –CH= (Methine) |

| ¹H | Allyl | 5.10 – 5.30 | Doublet of Doublets (2H) | =CH₂ (Terminal alkene) |

| ¹H | Allyl | 3.35 – 3.45 | Doublet (2H) | –S–CH₂– (Allylic) |

| ¹H | Cys | 3.90 – 4.10 | Doublet of Doublets (1H) | α-CH (Chiral center) |

| ¹H | Cys | 2.90 – 3.20 | Multiplet (2H) | β-CH₂ (Cysteine methylene) |

| ¹³C | Carbonyl | ~170.0 | Singlet | –COOH |

| ¹³C | Allyl | ~133.0 | Singlet | –CH= |

| ¹³C | Allyl | ~119.0 | Singlet | =CH₂ |

Mass Spectrometry (LC-MS/MS)[2][15][16]

-

Ionization: ESI Positive Mode.

-

Precursor Ion [M+H]⁺: m/z 194.03 (Calculated).

-

Key Fragments:

-

m/z 73 (Allyl-S group loss/fragment).

-

m/z 122 (Cysteine residue fragment).

-

Differentiation: Distinguish from S-Allylcysteine (SAC, MW 161) by the mass difference of +32 Da (one sulfur atom).

-

HPLC Purity Method[2][17]

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini-NX, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (peptide bond) or 254 nm.

-

Retention Time: SAMC elutes after Cysteine but before Diallyl Disulfide.

Stability & Storage

-

Solid State: Stable for >1 year at -20°C when desiccated.

-

Aqueous Solution: Stable at pH 5–7. Rapidly degrades at pH >9 (disulfide exchange).

-

Plasma Stability: SAMC is relatively stable in plasma compared to allicin but is metabolized into Allyl Mercaptan and N-acetyl-SAMC .

-

Handling: Avoid strong reducing agents (DTT, Beta-mercaptoethanol) during handling, as these will cleave the disulfide bond and destroy the molecule.

References

-

Biomimetic Synthesis & Yield: Anti-cancer activities of S-allylmercaptocysteine from aged garlic.[7] (2019).[8][9][10] Chinese Journal of Natural Medicines. Link

-

Pharmacokinetics & LC-MS/MS: Determination of S-Allylmercaptocysteine in Rat Plasma by LC-MS/MS and its Application to a Pharmacokinetics Study. (2018). Journal of Chromatography B. Link

-

Mechanism of Action: Induction of Apoptosis by the Garlic-Derived Compound S-Allylmercaptocysteine (SAMC) Is Associated with Microtubule Depolymerization.[11] (2001).[5][11][9] Cancer Research.[5][11][9] Link

-

Chemical Synthesis (ScmCl Method): S-Alk(en)ylmercaptocysteine: Chemical Synthesis and Occurrence in Allium Species. (2010).[4] Journal of Agricultural and Food Chemistry. Link

-

General Properties: S-Allylcysteine and S-Allylmercaptocysteine: Distinct Organosulfur Compounds.[1][12] (2020).[8] Molecules. Link

Sources

- 1. Garlic | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. WO2005062739A2 - S-allylmercaptocysteine prodrugs and methods of treatment - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. S-allylmercaptocysteine, a stable thioallyl compound, induces apoptosis in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-cancer activities of <i>S</i>-allylmercaptocysteine from aged garlic [cjnmcpu.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. academicjournals.org [academicjournals.org]

- 12. S-(Allylthio)-L-cysteine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

S-(Allylthio)-L-cysteine structural elucidation and analysis

Technical Guide: Structural Elucidation and Analysis of S-(Allylthio)-L-cysteine (SAMC)

Executive Summary & Chemical Identity

S-(Allylthio)-L-cysteine , commonly known in literature as S-Allylmercaptocysteine (SAMC) , is a bioactive organosulfur compound derived from garlic (Allium sativum). It is structurally distinct from its thioether analog, S-Allylcysteine (SAC), due to the presence of a reactive disulfide bond (

This structural difference is the critical determinant of its pharmacological profile: while SAC is a stable antioxidant, SAMC acts as a potent pro-apoptotic agent in oncology research, capable of depolymerizing microtubules and activating JNK signaling pathways.

Chemical Profile

| Property | Specification |

| IUPAC Name | (2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid |

| Common Synonyms | S-Allylmercaptocysteine (SAMC), Allyl mercaptocysteine |

| CAS Number | 2281-22-3 |

| Molecular Formula | |

| Molecular Weight | 193.29 g/mol |

| Key Structural Feature | Disulfide linkage (Cys- |

Synthetic Pathway & Production

The synthesis of SAMC relies on a thiol-disulfide exchange reaction . Unlike SAC, which is formed via enzymatic hydrolysis of

Mechanistic Workflow

The reaction is an equilibrium process where the nucleophilic thiolate of L-cysteine attacks the disulfide bond of DADS.

Figure 1: Synthetic workflow for S-(Allylthio)-L-cysteine via thiol-disulfide exchange.

Optimized Synthesis Protocol

-

Reagents: Dissolve L-cysteine hydrochloride (1 eq) in distilled water.

-

pH Adjustment: Adjust pH to 8.0–9.0 using NaOH. Note: The thiolate anion (

) is the active nucleophile; acidic conditions inhibit the reaction. -

Addition: Add Diallyl Disulfide (DADS) (1.5 eq) dropwise. DADS is hydrophobic; vigorous stirring or a co-solvent (ethanol) is required to maintain an emulsion.

-

Incubation: Stir at room temperature (25°C) for 24 hours.

-

Quenching & Extraction: Wash the aqueous phase with ethyl acetate to remove unreacted DADS (organic layer). The SAMC remains in the aqueous phase.

-

Purification: Lyophilize the aqueous phase and purify via preparative HPLC.

Structural Elucidation & Analysis

Researchers must rigorously differentiate SAMC from SAC and Cystine. The following analytical data provides a self-validating identification system.

A. Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion:

m/z. -

Fragmentation Pattern:

-

m/z 194

177: Loss of -

m/z 194

122: Cleavage of the disulfide bond (loss of allyl group -

Differentiation: SAC (

) will show a parent ion at 162 m/z.

-

B. Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |

| Allyl -CH= | 5.85 – 5.95 | Multiplet (m) | Methine proton of the allyl group. |

| Allyl =CH | 5.15 – 5.30 | Multiplet (m) | Terminal vinyl protons (distinctive splitting). |

| Cys | 3.90 – 4.00 | Doublet of doublets (dd) | Alpha-carbon proton (chiral center). |

| Allyl -CH | 3.35 – 3.45 | Doublet (d) | Methylene adjacent to the disulfide. |

| Cys | 3.10 – 3.30 | Multiplet (m) | Beta-protons. Note: These shift downfield relative to Cysteine due to the disulfide. |

C. HPLC Analysis Protocol

To quantify SAMC in biological samples or purity checks:

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini-NX, 5

m, 150 x 4.6 mm). -

Mobile Phase: Isocratic elution with 20% Acetonitrile / 80% Water (containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (peptide bond/disulfide) or 254 nm.

-

Retention Time: SAMC elutes after SAC but before DADS due to intermediate hydrophobicity.

Biological Mechanism of Action

Unlike SAC, which functions primarily as an antioxidant, SAMC exerts cytotoxicity in cancer cells through microtubule depolymerization and JNK activation . The disulfide bond allows SAMC to interact with tubulin sulfhydryl groups.

Figure 2: Signal transduction pathway of SAMC-induced apoptosis in neoplastic cells.

Key Mechanistic Insight: The biological activity of SAMC is strictly dependent on the disulfide bond . Research indicates that SAMC can react with intracellular glutathione (GSH) or cysteine residues on proteins (like tubulin), leading to structural changes that arrest cell division. This mechanism is absent in the stable thioether SAC.

References

-

Chemical Identity & Synthesis

-

Analytical Methods (HPLC/MS)

-

Biological Mechanism (Apoptosis & JNK)

-

Comparative Analysis (SAC vs. SAMC)

Sources

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. (+)-S-Allylcysteine | C6H11NO2S | CID 9793905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-Allylcysteine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by the garlic-derived compound S-allylmercaptocysteine (SAMC) is associated with microtubule depolymerization and c-Jun NH(2)-terminal kinase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

discovery and history of S-(Allylthio)-L-cysteine

An In-depth Technical Guide to S-(Allylthio)-L-cysteine: Discovery, Chemistry, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Foreword

The study of organosulfur compounds derived from Allium sativum (garlic) has uncovered a wealth of molecules with significant therapeutic potential. While much of the early focus centered on the unstable, pungent compound allicin and the more stable S-allyl-L-cysteine (SAC), subsequent research has revealed a class of secondary, yet highly potent, metabolites. Among these, S-(Allylthio)-L-cysteine stands out. This guide provides a comprehensive technical overview of S-(Allylthio)-L-cysteine, also commonly known by its synonym S-allylmercapto-L-cysteine (SAMC). We will delve into its unique discovery narrative, distinguish its biosynthesis from related compounds, detail its chemical properties and known biological mechanisms, and provide field-proven insights for researchers and drug development professionals.

Discovery and Historical Context: A Tale of Two Molecules

The history of S-(Allylthio)-L-cysteine (SAMC) is intrinsically linked to the chemistry of allicin, the compound responsible for fresh garlic's characteristic aroma. For centuries, the health benefits of garlic were recognized, but the underlying chemical basis remained elusive.

The journey began with the isolation of alliin (S-allyl-L-cysteine sulfoxide), an odorless precursor present in intact garlic cloves.[1] Upon tissue damage—crushing or cutting—the enzyme alliinase , which is physically sequestered in different cellular compartments, comes into contact with alliin.[2] This enzymatic reaction rapidly converts alliin into the highly reactive and unstable allicin (diallyl thiosulfinate).[1][2]

Initially, allicin was believed to be the primary bioactive agent. However, its extreme instability and poor bioavailability cast doubt on its role as the sole mediator of garlic's systemic effects.[3] This led researchers to investigate more stable, water-soluble compounds that form from allicin's subsequent reactions. One of the most critical discoveries was that allicin readily reacts with available thiol-containing molecules, such as the amino acid L-cysteine.[4] This non-enzymatic reaction yields the stable disulfide, S-(Allylthio)-L-cysteine (SAMC).[4][5]

SAMC is therefore considered a "second-generation" garlic compound, not present in intact cloves but formed as a stable downstream product following the initial enzymatic release of allicin. It is a key water-soluble organosulfur compound found in aged garlic extract (AGE), where processing conditions facilitate the transformation of allicin.[5] Its discovery was pivotal, providing a stable molecular entity that could be studied for the long-term therapeutic effects associated with garlic consumption.

To fully appreciate its unique identity, it is essential to distinguish SAMC from the more widely known S-allyl-L-cysteine (SAC).

Biosynthesis and Chemical Properties

The formation of SAMC is a direct consequence of allicin's reactivity. This pathway is a cornerstone for understanding its presence in garlic preparations and for developing synthetic strategies.

Natural Biosynthesis Pathway

The formation of SAMC is a two-step process initiated by mechanical damage to garlic tissue:

-

Enzymatic Conversion: Alliinase catalyzes the conversion of alliin into allylsulfenic acid and dehydroalanine.[2]

-

Spontaneous Condensation & Reaction: Two molecules of the highly unstable allylsulfenic acid spontaneously condense to form one molecule of allicin.[1] This reactive allicin then undergoes a thiol-disulfide exchange reaction with the sulfhydryl group of a free L-cysteine molecule, resulting in the formation of the stable S-(Allylthio)-L-cysteine (SAMC).[4]

This causality explains why SAMC levels are low in raw, fresh garlic but increase significantly in aged garlic extracts, where the prolonged processing time allows for these chemical transformations to occur.[5]

Summary of Biological Activities

| Biological Activity | Model System | Key Findings | Reference(s) |

| Antiproliferative | Erythroleukemia cells (HEL, OCIM-1) | Dose-dependent growth inhibition (LD₅₀: 0.046-0.093 mM). | [6] |

| Apoptosis Induction | Colorectal cancer cells (SW480, SW620) | Decreased proliferation and increased apoptosis and necrosis. | [7] |

| Antimetastatic | Androgen-independent prostate cancer (PC-3) | Suppressed tumor growth and distant metastasis in an in vivo mouse model. | [8] |

| Anti-inflammatory | Hepatic injury models | Alleviated inflammation, necro-apoptosis, and fibrosis. | [9] |

| Antioxidant | Various | Scavenges reactive oxygen species (ROS) and up-regulates antioxidant enzymes. | [9] |

Pharmacokinetics: A Critical Insight for Drug Development

The pharmacokinetic profile of a compound is a critical determinant of its therapeutic viability. Interestingly, SAMC displays a markedly different profile from its more famous cousin, SAC.

A study in rats using a validated LC-MS/MS method found that SAMC is metabolized very quickly, with a plasma half-life of less than 5 minutes . [10]This rapid clearance presents a significant challenge for maintaining therapeutic concentrations in vivo.

In contrast, studies on SAC have shown it has high oral bioavailability (98% in rats) and a much longer half-life. [11]This is attributed to limited metabolism and extensive renal reabsorption, which keeps it in systemic circulation. [11]The rapid metabolism of SAMC suggests that while it is highly active, its delivery and formulation would be critical areas of focus for drug development. Strategies such as nanoencapsulation or the development of pro-drugs could be explored to enhance its systemic exposure and therapeutic efficacy.

Experimental Methodologies and Protocols

This section provides validated frameworks for the synthesis and quantification of SAMC, essential for researchers entering this field.

Conceptual Protocol for SAMC Synthesis

This protocol is based on the established chemical reaction between allicin and L-cysteine. [4][12]The key is the in situ generation of allicin from a garlic preparation, which is then immediately reacted with an excess of L-cysteine.

Objective: To synthesize S-(Allylthio)-L-cysteine (SAMC) from fresh garlic.

Principle: Allicin is generated enzymatically from homogenized garlic and is trapped by L-cysteine via a thiol-disulfide exchange reaction to form the more stable SAMC.

Materials:

-

Fresh garlic cloves

-

L-cysteine hydrochloride

-

Polar solvent (e.g., 20% ethanol in water)

-

Blender/homogenizer

-

Magnetic stirrer and stir bar

-

pH meter and adjustment solutions (e.g., NH₄OH)

-

Filtration apparatus (e.g., gauze, Buchner funnel)

-

Rotary evaporator

-

Ethanol (for washing)

-

HPLC for purification and analysis

Methodology:

-

Preparation of Garlic Homogenate: Homogenize fresh garlic cloves in a polar solvent (e.g., a 3:1 weight ratio of 20% ethanol to garlic) for 3-5 minutes. This ruptures the cells and allows alliinase to react with alliin, generating allicin. [12]2. Addition of Cysteine: Immediately filter the homogenate through gauze to remove coarse solids. To the filtrate, add L-cysteine. A molar excess of cysteine relative to the expected alliin content is recommended.

-

Reaction: Adjust the pH of the mixture to approximately 6.5-7.5 to facilitate the reaction. Stir the mixture at room temperature (or slightly elevated, e.g., 37°C) for several hours (e.g., 8-20 hours) to allow for the complete reaction of allicin with cysteine. [12]4. Concentration and Precipitation: Concentrate the reaction mixture using a rotary evaporator. This will cause the product, SAMC, to precipitate as a solid.

-

Isolation and Washing: Filter the solid product. Wash the precipitate thoroughly with cold ethanol to remove unreacted starting materials and other impurities.

-

Drying and Verification: Dry the final product under reduced pressure. The identity and purity of the synthesized SAMC should be confirmed using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Protocol for Quantification in Plasma (LC-MS/MS)

This method is adapted from a published pharmacokinetic study and is suitable for drug development applications. [10] Objective: To accurately quantify SAMC concentrations in rat plasma.

Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard (e.g., S-allyl-L-cysteine, as it is chromatographically separable).

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

SAMC Transition: Monitor the specific parent ion to daughter ion transition for SAMC.

-

Internal Standard Transition: Monitor the transition for the internal standard.

-

-

Calibration: Construct a calibration curve using plasma samples spiked with known concentrations of SAMC (e.g., 50–3,000 ng/mL). [10] Self-Validation: The protocol's integrity is maintained by the use of an internal standard to correct for variations in sample preparation and instrument response. The system's specificity, precision, and accuracy must be validated according to regulatory guidelines by analyzing quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples.

Conclusion and Future Directions

S-(Allylthio)-L-cysteine (SAMC) has emerged from the complex chemistry of garlic as a distinct and highly promising therapeutic candidate. Its identity as a stable, water-soluble reaction product of allicin and L-cysteine provides a solid foundation for consistent manufacturing and formulation. While its biological activities, particularly its potent and specific anticancer effects, are well-documented, its rapid in vivo metabolism presents a clear hurdle for clinical translation.

Future research should be directed towards two primary areas:

-

Pharmacokinetic Enhancement: The development of novel drug delivery systems (e.g., nanoparticles, liposomes) or pro-drug strategies is essential to improve the half-life and systemic exposure of SAMC, thereby maximizing its therapeutic window.

-

Mechanism Elucidation: While key signaling pathways like MAPK have been implicated, a deeper, systems-level understanding of SAMC's molecular targets will enable more rational drug design and combination therapy strategies.

For researchers and drug developers, SAMC represents a compelling molecule that bridges natural product chemistry with modern oncology. Its journey from a reactive intermediate's byproduct to a potential antimetastatic agent underscores the rich therapeutic landscape that continues to be discovered within Allium sativum.

References

-

Rais, N., Kumar, M., et al. (2023). S-allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. Journal of Functional Foods, 107, 105657. [Link]

-

Sigounas, G., Hooker, J., et al. (1997). S-allylmercaptocysteine, a stable thioallyl compound, induces apoptosis in erythroleukemia cell lines. Nutrition and Cancer, 28(2), 153-9. [Link]

-

Li, X., Wang, J., et al. (2018). Determination of S-Allylmercaptocysteine in Rat Plasma by LC–MS/MS and its Application to a Pharmacokinetics Study. Journal of Chromatographic Science, 56(6), 521–526. [Link]

-

Amano, H., Kazuka, K., et al. (2016). Metabolism, Excretion, and Pharmacokinetics of S-Allyl-L-Cysteine in Rats and Dogs. Journal of Agricultural and Food Chemistry. [Link]

-

Chen, S., Zang, W., et al. (2019). Anti-cancer activities of S-allylmercaptocysteine from aged garlic. Journal of Functional Foods. [Link]

-

Xu, G., Wang, J., et al. (2018). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Journal of Food Science. [Link]

- Imai, J., et al. (1992). Method for preparing an s-allylcysteine-containing composition.

-

Alam, M. S., et al. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules, 28(15), 5707. [Link]

-

Howard, E. W., et al. (2007). Garlic-Derived S-allylmercaptocysteine Is a Novel In vivo Antimetastatic Agent for Androgen-Independent Prostate Cancer. Clinical Cancer Research, 13(6), 1847-1856. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9794159, S-allylmercapto-L-cysteine. PubChem. [Link]

-

Petropoulos, S., et al. (2018). Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic. Journal of Agricultural and Food Chemistry. [Link]

-

Liang, D., et al. (2011). S-allylmercaptocysteine effectively inhibits the proliferation of colorectal cancer cells under in vitro and in vivo conditions. Cancer Letters, 310(2), 190-8. [Link]

-

Gruhlke, M. C. H., et al. (2016). Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines. Journal of Biological Chemistry, 291(22), 11767–11779. [Link]

-

Amano, H., et al. (2016). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. The Journal of Nutrition, 146(2), 399S-405S. [Link]

-

Rojas-Bórquez, R., et al. (2017). Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. Molecules, 22(11), 1836. [Link]

-

Borlinghaus, J., et al. (2021). Biosynthesis of allicin from S-allyl cysteine sulfoxide (alliin). ResearchGate. [Link]

-

Leichert, L. I., et al. (2016). Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines. Journal of Biological Chemistry. [Link]

-

Nikolic, V., et al. (2011). Allicin and related compounds: biosynthesis, synthesis and pharmacological activity. SciSpace. [Link]

-

Shang, A., et al. (2019). Allicin biosynthesis: Two biosynthetic routes result in S-allylcysteine. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-allylmercaptocysteine, a stable thioallyl compound, induces apoptosis in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-allylmercaptocysteine effectively inhibits the proliferation of colorectal cancer cells under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Anti-cancer activities of <i>S</i>-allylmercaptocysteine from aged garlic [cjnmcpu.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US5093122A - Method for preparing an s-allylcysteine-containing composition - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of S-(Allylthio)-L-cysteine

Introduction

S-(Allylthio)-L-cysteine (SATC) is a sulfur-containing amino acid of significant interest in pharmaceutical and nutraceutical research. As a derivative of L-cysteine, it is investigated for its potential therapeutic properties, stemming from the broader class of organosulfur compounds found in garlic and other Allium species. Accurate and reliable quantification of SATC is paramount for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of S-(Allylthio)-L-cysteine. The methodology herein is designed to be readily implemented in a research or quality control laboratory setting, providing a comprehensive protocol from sample preparation to data analysis. The scientific integrity of this method is underpinned by adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2]

Principle of the Method

This method employs reversed-phase HPLC to separate S-(Allylthio)-L-cysteine from potential interfering compounds. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an acidic aqueous buffer and an organic modifier. The acidic nature of the mobile phase is crucial for ensuring the stability of the analyte during analysis, as cysteine and its derivatives are generally more stable under acidic conditions.[3][4] Quantification is performed by monitoring the UV absorbance of the analyte at a specified wavelength. The selection of the detection wavelength is based on the UV absorbance characteristics of the cysteine chromophore.

Materials and Methods

Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

0.45 µm and 0.22 µm syringe filters

Chemicals and Reagents

-

S-(Allylthio)-L-cysteine reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (or other suitable acid for pH adjustment)

-

Sodium phosphate monobasic and dibasic (for buffer preparation)

Chromatographic Conditions

A meticulous selection of chromatographic parameters is foundational to achieving optimal separation and quantification. The following conditions have been established as a robust starting point, though minor adjustments may be necessary depending on the specific HPLC system and column used.

| Parameter | Recommended Condition | Rationale |

| Analytical Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like SATC. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |

| Mobile Phase A | 0.1% Phosphoric acid in Water | An acidic mobile phase protonates the carboxylic acid group of SATC, enhancing its retention on the reversed-phase column and improving peak shape. Phosphoric acid is a common and effective mobile phase modifier for this purpose. |

| Mobile Phase B | Acetonitrile | Acetonitrile is a widely used organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. |

| Gradient Elution | Time (min) | %B |

| 0.0 | 5 | |

| 10.0 | 50 | |

| 12.0 | 90 | |

| 14.0 | 90 | |

| 15.0 | 5 | |

| 20.0 | 5 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |

| Detection Wavelength | 210 nm | Based on the UV absorbance of the related compound cysteine, which has an absorbance maximum around 190-210 nm, 210 nm is selected as a starting point.[5] It is strongly recommended to determine the optimal wavelength by running a UV scan of the SATC standard in the mobile phase. |

| Injection Volume | 10 µL | This volume can be adjusted based on the concentration of the samples and the sensitivity of the detector. |

Protocols

Preparation of Standard Solutions

The accuracy of the quantification heavily relies on the precise preparation of standard solutions.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of S-(Allylthio)-L-cysteine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. The following is a general procedure for a solid dosage form.

-

Sample Weighing: Accurately weigh and record the mass of a representative sample (e.g., ten tablets) and calculate the average weight. Finely powder the sample using a mortar and pestle.

-

Extraction: Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of S-(Allylthio)-L-cysteine and transfer it to a 50 mL volumetric flask.

-

Dissolution: Add approximately 30 mL of Mobile Phase A to the flask and vortex for 2 minutes. Sonicate the mixture for 15 minutes to ensure complete extraction of the analyte.

-

Dilution: Allow the solution to cool to room temperature and then dilute to the mark with Mobile Phase A. Mix thoroughly.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. The first few drops of the filtrate should be discarded.

Sources

- 1. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbpas.com [ijbpas.com]

- 3. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 4. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]

Application Note & Protocols for the Analytical Determination of S-(Allylthio)-L-cysteine

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the robust analytical detection of S-(Allylthio)-L-cysteine (SATC), a significant bioactive organosulfur compound. Primarily found in aged garlic and its supplements, SATC is noted for its potential therapeutic properties, including antioxidant and neuroprotective effects.[1][2][3] The accurate quantification of SATC is paramount for quality control in nutraceuticals, pharmacokinetic studies, and fundamental research. This document outlines several analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, and offers insights into Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure methodological integrity and reproducibility.

Introduction to S-(Allylthio)-L-cysteine (SATC)

S-(Allylthio)-L-cysteine, often referred to as S-allyl-L-cysteine (SAC) in scientific literature, is a water-soluble, stable, and highly bioavailable organosulfur compound.[2] Unlike the more pungent and unstable compounds found in fresh, crushed garlic, such as allicin, SATC is a major bioactive constituent of aged garlic extract.[1] Its formation involves the enzymatic conversion of γ-glutamyl-S-allyl-L-cysteine.[4] Given its array of reported health benefits, the development of reliable and sensitive analytical methods for its quantification in various matrices is of critical importance for both product standardization and pharmacological assessment.[1]

Physicochemical Properties of SATC:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂S | - |

| Molecular Weight | 161.22 g/mol | - |

| Solubility | Water-soluble | [2] |

| Stability | Generally stable, though degradation can occur during prolonged storage or high-temperature processing.[5] | [5] |

Core Analytical Strategies: A Comparative Overview

The selection of an appropriate analytical technique for SATC determination is contingent upon the sample matrix, required sensitivity, and the specific research question. The most prevalent methods involve chromatography for separation, coupled with a suitable detection technique.

-

High-Performance Liquid Chromatography (HPLC): This is the most widely employed technique for SATC analysis due to its versatility and applicability to non-volatile, polar compounds like SATC.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS requires derivatization to increase the volatility of SATC for gas-phase analysis.[4]

The following diagram illustrates the general workflow for the chromatographic analysis of SATC.

Caption: General workflow for the analytical determination of SATC.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone for SATC quantification. The choice of detector significantly impacts the sensitivity and selectivity of the assay.

HPLC with UV/Vis Detection

This is a common and accessible method for SATC analysis. SATC exhibits weak UV absorbance at low wavelengths, typically around 195-210 nm.[6][7] While straightforward, this method can be susceptible to interference from co-eluting compounds in complex matrices, which may necessitate more rigorous sample cleanup.[4]

Protocol: HPLC-UV for SATC in Black Garlic

A. Instrumentation & Reagents

-

HPLC system with a UV/Vis detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

S-(Allylthio)-L-cysteine analytical standard

-

HPLC-grade acetonitrile and water

-

Methanol

-

0.45 µm syringe filters

B. Sample Preparation

-

Homogenize the black garlic sample.

-

Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 25 mL of a methanol:water (50:50, v/v) solution.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions

-

Mobile Phase: Acetonitrile:Water (50:50, v/v)[7]

-

Flow Rate: 1.0 mL/min[7]

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 195 nm[7]

D. Quantification

-

Prepare a series of standard solutions of SATC in the mobile phase (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Inject the standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine the SATC concentration from the calibration curve.

HPLC with Fluorescence Detection (FLD) after Derivatization

To enhance sensitivity and selectivity, SATC can be derivatized with a fluorescent tag prior to HPLC analysis. This is particularly useful for samples with low SATC concentrations or complex matrices. Common derivatizing agents include dansyl chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Fluor).[8][9]

Protocol: HPLC-FLD for SATC with Dansyl Chloride Derivatization

A. Instrumentation & Reagents

-

HPLC system with a fluorescence detector

-

C18 analytical column

-

SATC analytical standard

-

Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

-

Sodium bicarbonate buffer (0.1 M, pH 9.5)

-

Sodium acetate buffer (e.g., pH 5)

-

Methanol, HPLC-grade

B. Derivatization Procedure

-

To 100 µL of the sample extract or standard solution, add 200 µL of sodium bicarbonate buffer.

-

Add 200 µL of dansyl chloride solution.

-

Vortex and incubate the mixture in a water bath at 60 °C for 45 minutes in the dark.

-

After incubation, cool the reaction mixture to room temperature.

-

Filter the derivatized solution through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

-

Mobile Phase: A gradient or isocratic elution can be used. A common isocratic mobile phase is a mixture of sodium acetate buffer (pH 5) and methanol (e.g., 45:55, v/v).[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation at 330 nm, Emission at 530 nm (for dansyl derivatives). For AccQ-Fluor derivatives, excitation is at 250 nm and emission at 395 nm.[10]

D. Rationale for Derivatization The derivatization step introduces a fluorophore to the SATC molecule. This allows for detection using a fluorescence detector, which is inherently more sensitive and selective than UV detection. The choice of dansyl chloride is based on its reactivity with the primary amine group of the cysteine moiety under alkaline conditions.

Caption: Principle of fluorescence derivatization for enhanced SATC detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for SATC analysis, offering unparalleled sensitivity and selectivity, especially for pharmacokinetic studies in biological matrices like plasma.[11][12] This technique allows for the confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Protocol: LC-MS/MS for SATC in Rat Plasma

A. Instrumentation & Reagents

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Mixed-mode reversed-phase and cation-exchange column

-

SATC analytical standard

-

Ammonium acetate buffer (2 mM, pH 3.5)

-

Acetonitrile, HPLC-grade

-

Methanol with 0.6% acetic acid

B. Sample Preparation (Protein Precipitation)

-

To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of methanol containing 0.6% acetic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

C. LC-MS/MS Conditions

-

Mobile Phase: 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v).[11]

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: ESI positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transition for SATC: m/z 162.0 → 145.0[11]

D. Self-Validating System: The Power of MRM The use of MRM makes the LC-MS/MS method highly specific and self-validating. The first quadrupole selects the parent ion (m/z 162.0 for SATC), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion (m/z 145.0). Only a compound that meets both mass criteria will generate a signal, thus minimizing false positives.

Method Validation and Performance Comparison

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[13][14]

Comparative Table of Analytical Methods for SATC

| Parameter | HPLC-UV | HPLC-FLD (Dansyl) | LC-MS/MS |

| Linearity (r²) | > 0.998[8] | > 0.998[8][9] | ≥ 0.999[11] |

| LOD | ~0.71 µg/g[8] | 6.28 µg/mL[9] | < 5.0 ng/mL[11] |

| LOQ | ~2.0 µg/g[8] | 19.02 µg/mL[9] | 5.0 ng/mL[11] |

| Precision (%RSD) | < 15.3%[8] | < 5.1%[8] | < 6.0%[11] |

| Accuracy (% Recovery) | 84.7 - 96.8%[8] | 98.51 - 102.08%[10] | Not explicitly stated, but high. |

| Selectivity | Moderate | High | Very High |

| Sample Prep | Simple | Derivatization required | Simple (protein precipitation) |

| Application | Routine QC of supplements | Trace analysis, complex matrices | Pharmacokinetics, bioanalysis |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for SATC analysis, but it necessitates a derivatization step to make the amino acid volatile. A common approach is silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.[4] While effective, the additional sample preparation step makes HPLC-based methods more common for routine analysis.

Troubleshooting and Field-Proven Insights

-

Peak Tailing in HPLC: This can be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to control the ionization state of SATC. The use of a mixed-mode column can also mitigate this issue.[11]

-

Baseline Instability in UV Detection: For complex samples like black garlic, matrix effects can cause an unstable baseline, particularly at low UV wavelengths.[9] Enhanced sample cleanup using Solid Phase Extraction (SPE) or switching to a more selective detection method like FLD or MS can resolve this.

-

Low Recovery: Inefficient extraction can lead to low recovery. Ensure adequate sonication time and appropriate solvent choice. For biological fluids, protein precipitation must be thorough.

Conclusion

A range of robust analytical techniques is available for the accurate and precise quantification of S-(Allylthio)-L-cysteine. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. HPLC coupled with UV, fluorescence, or mass spectrometry detection are the most prevalent and well-validated approaches. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to implement reliable SATC analysis in their laboratories.

References

-

ResearchGate. (2025, August 10). Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection. Retrieved from [Link]

-

Campos-Lara, M. G., et al. (2024, August 23). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. PMC - NIH. Retrieved from [Link]

-

Korea University Pure. A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC | Request PDF. Retrieved from [Link]

-

Semantic Scholar. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. Retrieved from [Link]

-

Khan, M. F., et al. (2023, July 26). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. MDPI. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Allicin, S-Allylcysteine and Volatile Metabolites of Garlic in Breath, Plasma or Simulated Gastric Fluids. Retrieved from [Link]

-

Rangel-López, E., et al. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice. PMC. Retrieved from [Link]

-

Lu, X., et al. (2023, March 13). Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. MDPI. Retrieved from [Link]

-

journal-jps.com. (2022, June 30). DETERMINATION OF S-ALLYL CYSTEINE (SAC) COMPOUNDS IN SOLO BLACK GARLIC EXTRACT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

- Google Patents. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process.

-

SciSpace. A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. Retrieved from [Link]

-

Ziegler, S. J., & Sticher, O. (n.d.). HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin). PubMed. Retrieved from [Link]

-

Simmler, C., et al. Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. Retrieved from [Link]

-

Moriguchi, T., et al. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PMC - NIH. Retrieved from [Link]

-

CONICET. (2016, September 7). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Retrieved from [Link]

-

MDPI. IJMS | Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [https://www.mdpi.com/journal/ijms/special_issues/D rugs_Metabolites]([Link] rugs_Metabolites)

-

ACS Publications. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (2023, January 28). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Retrieved from [Link]

-

Charoenkiatkul, S., et al. (2019, July 2). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. PMC - NIH. Retrieved from [Link]

-

PubMed. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Retrieved from [Link]

-

Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Retrieved from [Link]

-

Agilent. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journal-jps.com [journal-jps.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Note: S-(Allylthio)-L-cysteine as a Versatile Substrate for Continuous and Endpoint Enzyme Assays of Cystathionine γ-Lyase (CGL/CSE)

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing S-(Allylthio)-L-cysteine (SATC) as a substrate for the enzymatic assay of Cystathionine γ-lyase (CGL), also known as cystathionase (CSE). CGL is a pivotal pyridoxal 5'-phosphate (PLP)-dependent enzyme in sulfur amino acid metabolism, responsible for the endogenous production of L-cysteine and the signaling gasotransmitter hydrogen sulfide (H₂S).[1][2] We detail two robust assay methodologies based on the CGL-catalyzed breakdown of SATC: (1) a colorimetric or fluorometric endpoint assay by quantifying the pyruvate product, and (2) a continuous spectrophotometric assay by monitoring the formation of the thiol-containing product. These methods offer high sensitivity and adaptability for applications in basic research, enzyme characterization, and high-throughput screening for CGL inhibitors.

Introduction: The Scientific Rationale

Cystathionine γ-lyase (EC 4.4.1.1) is a central enzyme in the reverse transsulfuration pathway, catalyzing the final step in the synthesis of L-cysteine from methionine precursors.[1] Beyond its canonical role, CGL exhibits broad substrate specificity and can catalyze the α,γ-elimination or β-elimination of various sulfur-containing L-amino acids to produce pyruvate, ammonia, and a corresponding thiol.[1][3] This catalytic promiscuity is notably responsible for the generation of H₂S from L-cysteine.[2] Given the critical roles of CGL in cellular redox homeostasis, vascular function, and neurotransmission, the ability to accurately measure its activity is paramount for researchers in physiology and drug development.

S-(Allylthio)-L-cysteine (SATC) is a synthetic substrate designed to leverage CGL's catalytic mechanism for straightforward activity measurement. Structurally, it is an L-cysteine molecule linked to an allyl group via a disulfide bond. CGL is hypothesized to process SATC through a γ-elimination-like reaction, yielding stoichiometric amounts of pyruvate, ammonia, and allyl persulfide (or its subsequent breakdown product, allyl thiol).

The elegance of using SATC as a substrate lies in the generation of two distinct, readily quantifiable products, allowing for methodological flexibility. This guide provides the foundational principles and step-by-step protocols to empower researchers to implement these assays effectively.

Principle of the Assay: A Dual-Detection Strategy

The core of the assay is the CGL-catalyzed conversion of S-(Allylthio)-L-cysteine. The enzyme cleaves the C-S bond, initiating an elimination cascade that releases pyruvate, ammonia, and a reactive thiol product.

Caption: Step-by-step workflow for the pyruvate detection method.

Step-by-Step Methodology:

-

Prepare Pyruvate Standards: Create a standard curve using a known concentration of sodium pyruvate (e.g., 0-20 nmol/well) in CGL Assay Buffer.

-

Set Up Reactions: In a 96-well microplate, prepare the following for each sample (total volume 50 µL):

-

Sample Wells: 40 µL CGL Assay Buffer + 5 µL Enzyme Stock.

-

No-Enzyme Control: 45 µL CGL Assay Buffer.

-

No-Substrate Control: 40 µL CGL Assay Buffer + 5 µL Enzyme Stock.

-

-

Initiate Reaction: Add 5 µL of 10 mM SATC solution to the "Sample Wells" and "No-Enzyme Control" wells. Add 5 µL of CGL Assay Buffer to the "No-Substrate Control" wells. Final SATC concentration will be 1 mM.

-

Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction according to the pyruvate detection kit's instructions (e.g., by adding a deproteinizing agent).

-

Detect Pyruvate: Add the pyruvate detection reagent mix to all wells (standards and samples). Incubate as required (typically 30 minutes at room temperature, protected from light). [4]7. Measure Signal: Read the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

Data Analysis: Subtract the "No-Enzyme Control" value from the "Sample" value. Calculate the amount of pyruvate produced using the standard curve. Express enzyme activity in units such as nmol of pyruvate formed per minute per mg of protein.

Protocol B: Thiol Detection (Continuous Kinetic Assay)

This protocol measures the initial rate of reaction by continuously monitoring the formation of the thiol product.

Workflow Diagram: Thiol-Based Kinetic Assay

Caption: Step-by-step workflow for the continuous thiol detection method.

Step-by-Step Methodology:

-

Prepare DTNB Solution: Dissolve DTNB in CGL Assay Buffer to a final concentration of 10 mM.

-

Set Up Reaction Mix: In a cuvette or 96-well plate, prepare a master mix. For a 200 µL final volume:

-

170 µL CGL Assay Buffer

-

2 µL of 10 mM DTNB (Final concentration: 0.1 mM)

-

20 µL of 10 mM SATC (Final concentration: 1 mM)

-

-

Equilibrate: Pre-incubate the reaction mix at 37°C for 5 minutes.

-

Initiate Reaction: Add 8 µL of the CGL enzyme stock to start the reaction and immediately begin monitoring.

-

Measure Signal: Record the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) by calculating the slope (ΔA/min) from the linear portion of the absorbance vs. time curve.

-

Calculate the rate of reaction using the Beer-Lambert law:

-

Rate (M/min) = (ΔA / min) / ε

-

Where ε (molar extinction coefficient) for the TNB²⁻ anion is 14,150 M⁻¹cm⁻¹.

-

-

Convert the rate to desired units (e.g., nmol/min/mg protein).

-

Mechanistic Grounding and Self-Validating Controls

The catalytic mechanism of CGL involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. This is followed by proton abstraction and subsequent elimination, which cleaves the Cγ-S bond. [3] Diagram: Proposed CGL Catalytic Mechanism with SATC

Caption: Simplified catalytic cycle of CGL with S-(Allylthio)-L-cysteine.

Trustworthiness Through Controls: Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for data integrity.

-

No-Enzyme Control: This is critical to assess the rate of non-enzymatic degradation of SATC or its reaction with detection reagents. A high background in this control indicates substrate instability or assay interference.

-

No-Substrate Control: This measures any background signal originating from the enzyme preparation itself (e.g., contaminating pyruvate or endogenous thiols).

-

Positive Control: Assaying a known CGL substrate, such as L-cystathionine or L-cysteine (for H₂S/thiol production), alongside SATC validates that the enzyme is active and the assay conditions are appropriate.

-

Inhibitor Control: Using a known CGL inhibitor like propargylglycine (PPG) should result in a significant decrease in signal, confirming that the observed activity is specific to CGL. [3]

Expected Results & Data Presentation

The performance of these assays will depend on the purity and specific activity of the CGL enzyme preparation. The following table provides a summary of representative parameters that could be determined.

| Parameter | Method A (Pyruvate) | Method B (Thiol) | Rationale & Comments |

| Assay Type | Endpoint | Kinetic, real-time | Method B is preferred for inhibitor kinetics (Ki determination). |

| Detection | Colorimetric (570 nm) or Fluorometric (Ex/Em 535/587) | Spectrophotometric (412 nm) | Fluorometric detection offers higher sensitivity for low-activity samples. |

| Typical Kₘ | 0.5 - 5 mM (Hypothetical) | 0.5 - 5 mM (Hypothetical) | The Michaelis constant (Kₘ) should be determined empirically by varying SATC concentration. |

| Limit of Detection | ~1 µM Pyruvate [4] | ~1-2 µM Thiol | Dependent on instrument sensitivity and path length. |

| Potential Interferences | Pyruvate contamination in samples. | Exogenous thiols (e.g., DTT, β-mercaptoethanol, glutathione) in the sample will react with DTNB. | It is crucial to ensure buffers and samples are free of interfering compounds. |

Conclusion

S-(Allylthio)-L-cysteine serves as an effective and versatile tool for the quantitative analysis of Cystathionine γ-lyase activity. The dual-product nature of its enzymatic degradation allows for robust assay design, accommodating both high-throughput endpoint analysis and detailed real-time kinetic studies. By understanding the principles of detection and implementing rigorous controls, researchers can generate reliable and reproducible data, advancing our understanding of sulfur metabolism and its role in health and disease.

References

-

S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2024). National Institutes of Health (NIH). [Link]

-

(+)-S-Allylcysteine. (n.d.). PubChem. [Link]

-

S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. (2023). ResearchGate. [Link]

-

The Power of Allicin: Understanding Garlic's Enzyme Activity. (n.d.). casa de sante. [Link]

-

Identification and expression analysis of S-alk (en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species. (2020). PLOS ONE. [Link]

- Method for preparing L-cysteine through enzymatic conversion. (2012).

-

(PDF) S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2022). ResearchGate. [Link]

-

Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). (2020). ResearchGate. [Link]

-

Cystathionine gamma-lyase. (n.d.). Wikipedia. [Link]

-

Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. (2019). National Institutes of Health (NIH). [Link]

-

Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. (2023). PubMed. [Link]

-

Enzymatic pyruvate measurement by Cobas 6000 open channel assay. (2012). PubMed. [Link]

-

Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. (2016). National Institutes of Health (NIH). [Link]

-

Structural insight into the substrate specificity of cystathionine γ-synthase from Lactobacillus plantarum. (2023). PubMed. [Link]

-

What is the mechanism of Allicin? (2024). Patsnap Synapse. [Link]

-

A spectrophotometric assay for allicin, alliin, and alliinase (alliin lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates. (2006). PubMed. [Link]

-

A Spectrophotometric Assay for Allicin and Alliinase (Alliin lyase) Activity: Reaction of 2-Nitro-5-thiobenzoate with Thiosulfinates. (2001). ResearchGate. [Link]

-

Allicin: Chemistry and Biological Properties. (2014). National Institutes of Health (NIH). [Link]

-

Elucidation of the Stereochemical Mechanism of Cystathionine γ-Lyase Reveals How Substrate Specificity Constrains Catalysis. (2022). ACS Publications. [Link]

-

Cystathionine γ lyase and cystathionine β synthase (CBS) use L-cysteine... (n.d.). ResearchGate. [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI. [Link]

-

Allicin. (n.d.). Wikipedia. [Link]

-

Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. (2023). MDPI. [Link]

-

L-cysteine degradation III. (n.d.). PubChem. [Link]

-

The Biochemical and Physiological Genesis of Alliin in Garlic. (n.d.). University of Liverpool. [Link]

-

Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. (2023). MDPI. [Link]

-

Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S. (2020). MDPI. [Link]

-

Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. (2018). National Institutes of Health (NIH). [Link]

-

Pyruvate Assay Kit (Colorimetric). (n.d.). RayBiotech. [Link]

-

Determinants of Enzymatic Specificity in the Cys-Met-Metabolism PLP-Dependent Enzyme Family: Crystal Structure of Cystathionine γ-Lyase from Yeast and Intrafamiliar Structure Comparison. (2007). ResearchGate. [Link]

-

(PDF) Enzymatic Pyruvate Measurement by Cobas (R) 6000 Open Channel Assay. (2012). ResearchGate. [Link]

-

Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities. (2017). PubMed. [Link]

-

A sensitive fluorimetric assay for pyruvate. (2009). National Institutes of Health (NIH). [Link]

Sources

- 1. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 4. Pyruvate Assay Kit. Colorimetric/Fluorometric. (ab65342/K609)| Abcam [abcam.com]

A Technical Guide for Researchers and Drug Development Professionals

An Application Guide for the In Vivo Administration of S-Allyl-L-Cysteine

Introduction: Understanding S-Allyl-L-Cysteine (SAC)

S-Allyl-L-cysteine (SAC) is the most abundant and bioactive organosulfur compound found in aged garlic extract.[1] Unlike the pungent and unstable compounds in fresh garlic, such as allicin, SAC is water-soluble, stable, and possesses significantly lower toxicity and odor, making it an attractive agent for therapeutic research.[1][2] Extensive preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3]

This application note provides a comprehensive guide to the in vivo administration of SAC, synthesizing data from numerous studies to offer robust, field-proven protocols. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and summarize key quantitative data to ensure your experimental design is both effective and reproducible. The primary focus of this guide is on S-Allyl-L-cysteine (SAC) due to the extensive availability of established in vivo protocols and data, as opposed to the less-studied S-(Allylthio)-L-cysteine.

Pharmacokinetics and Bioavailability: The Rationale for Dosing Strategies

A critical aspect of designing any in vivo study is understanding the compound's pharmacokinetic profile. SAC exhibits excellent characteristics for systemic delivery.

-

High Oral Bioavailability: Studies in both rats and dogs have shown that SAC is well-absorbed after oral administration, with a bioavailability exceeding 90%.[4][5][6] This indicates that oral gavage is a highly effective and clinically relevant route of administration.

-

Metabolism and Excretion: SAC is metabolized in the liver and kidneys, primarily through N-acetylation, to form metabolites such as N-acetyl-S-allyl-l-cysteine (NAc-SAC).[4][5] It also undergoes extensive renal reabsorption, which contributes to a relatively long elimination half-life, particularly in dogs (around 12 hours).[4][5] This profile supports once-daily or twice-daily dosing regimens in many experimental models.

| Parameter | Value (Rats) | Reference |

| Oral Bioavailability | >98% | [6] |

| Primary Metabolites | N-acetyl-S-allylcysteine (NAc-SAC), N-acetyl-S-allylcysteine sulfoxide (NAc-SACS) | [6] |

| Renal Clearance | Very Low (0.016 L/h/kg) | [6] |

Table 1: Key Pharmacokinetic Parameters of S-Allyl-L-Cysteine in Rats.

Core Protocols for In Vivo Administration

The following protocols are designed to be self-validating systems, incorporating best practices for consistency and accuracy. The choice between oral gavage and intraperitoneal injection often depends on the experimental objective, the desired speed of onset, and the specific disease model.

Protocol 1: Preparation of SAC Dosing Solution

Causality: SAC is a water-soluble amino acid derivative.[1] Therefore, complex vehicles are unnecessary. Using a simple, sterile, isotonic vehicle like saline minimizes potential confounding effects on the animal model.

Materials:

-

S-Allyl-L-cysteine (powder form, >98% purity)

-

Sterile 0.9% Sodium Chloride solution (Normal Saline) or Sterile Water for Injection

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the Required Mass: Determine the total amount of SAC needed based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume (e.g., 10 mL/kg).

-

Formula:Mass (mg) = (Dose [mg/kg] x Average Animal Weight [kg]) x Number of Animals

-

-

Weighing: Accurately weigh the calculated mass of SAC powder using an analytical balance.

-

Solubilization: Transfer the SAC powder into a sterile conical tube. Add the required volume of sterile saline to achieve the final desired concentration.

-

Example: For a 50 mg/kg dose administered at 10 mL/kg, the required concentration is 5 mg/mL.

-

-

Mixing: Vortex the solution thoroughly until the SAC is completely dissolved. The solution should be clear and colorless.

-

Storage: Prepare the solution fresh daily. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.

Protocol 2: Administration via Oral Gavage (p.o.)

Causality: Given its high oral bioavailability, oral gavage is the preferred method for many chronic disease models as it mimics a likely clinical route of administration.

Materials:

-

Prepared SAC Dosing Solution

-

Appropriately sized ball-tipped gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

-

Syringes (1 mL or 3 mL)

Procedure:

-

Animal Handling: Gently but firmly restrain the animal. Ensure the head and body are in a straight line to facilitate smooth passage of the needle.

-

Volume Calculation: Calculate the precise volume to administer to each animal based on its individual body weight.

-

Loading the Syringe: Draw the calculated volume of the SAC dosing solution into the syringe and attach the gavage needle. Remove any air bubbles.

-

Administration: Insert the gavage needle into the side of the animal's mouth, pass it over the tongue, and gently advance it down the esophagus until the ball tip reaches the stomach. The needle should pass with minimal resistance.

-

Delivery: Slowly depress the syringe plunger to deliver the solution.

-